molecular formula C9H11BO4 B13524189 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol

4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13524189
M. Wt: 193.99 g/mol
InChI Key: RTZMHIWXYRCJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its unique structural features and versatile applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4,6-dimethoxyphenol with boronic acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while amination reactions may involve ammonia (NH₃) or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted benzoxaboroles.

Scientific Research Applications

4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Research has shown that benzoxaboroles, including 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, have antimicrobial and antifungal properties, making them potential candidates for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor by binding to the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol
  • 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
  • 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol

Uniqueness

4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of methoxy groups at the 4 and 6 positions, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

1-hydroxy-4,6-dimethoxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C9H11BO4/c1-12-6-3-8-7(5-14-10(8)11)9(4-6)13-2/h3-4,11H,5H2,1-2H3

InChI Key

RTZMHIWXYRCJON-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=CC(=C2CO1)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.